molecular formula C81H93N9O11S2 B15062156 tert-butyl (10S,16S)-16-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate

tert-butyl (10S,16S)-16-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate

Cat. No.: B15062156
M. Wt: 1432.8 g/mol
InChI Key: NBOSAVIFYFNWQZ-UNVBUFFDSA-N
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Description

The compound tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, indoles, and tritylthio groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups such as trityl chloride, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC or preparative chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfides to sulfoxides or sulfones.

    Reduction: Reduction of amides to amines.

    Substitution: Nucleophilic substitution at the indole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or borane.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the tritylthio group could yield sulfoxides or sulfones, while reduction of the amide groups could produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, the compound might be investigated for its potential as a biochemical probe or as a precursor to bioactive molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, the compound might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple functional groups and similar structural motifs, such as:

  • Peptide-based compounds with indole or pyrrolidine rings.
  • Molecules containing tritylthio groups.
  • Compounds with multiple amide linkages.

Properties

Molecular Formula

C81H93N9O11S2

Molecular Weight

1432.8 g/mol

IUPAC Name

tert-butyl (3S)-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetyl]amino]-4-oxobutanoate

InChI

InChI=1S/C81H93N9O11S2/c1-78(2,3)100-71(93)51-65(87-70(92)53-85-73(95)64(44-27-28-47-83-77(99)101-79(4,5)6)86-69(91)46-49-102-80(56-30-13-7-14-31-56,57-32-15-8-16-33-57)58-34-17-9-18-35-58)74(96)88-66(50-55-52-84-63-43-26-25-42-62(55)63)76(98)90-48-29-45-68(90)75(97)89-67(72(82)94)54-103-81(59-36-19-10-20-37-59,60-38-21-11-22-39-60)61-40-23-12-24-41-61/h7-26,30-43,52,64-68,84H,27-29,44-51,53-54H2,1-6H3,(H2,82,94)(H,83,99)(H,85,95)(H,86,91)(H,87,92)(H,88,96)(H,89,97)/t64-,65-,66-,67-,68-/m0/s1

InChI Key

NBOSAVIFYFNWQZ-UNVBUFFDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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